N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]cyclopropanecarboxamide

Medicinal Chemistry Chemical Biology Drug Discovery

SAR development is often constrained by analog availability. This tetrahydroquinazoline-piperidine with cyclopropanecarboxamide (CAS 2034536-93-9) offers a distinct substitution pattern not represented in common series. - **Key differentiator**: Cyclopropane ring introduces unique steric/electronic properties vs. phenyl or benzothiophene analogs. - **Application**: Phenotypic screening or chemical proteomics to map new target engagements. - **Logistical advantage**: cLogP and MW suitable for oral absorption lead optimization.

Molecular Formula C17H24N4O
Molecular Weight 300.406
CAS No. 2034536-93-9
Cat. No. B2687656
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]cyclopropanecarboxamide
CAS2034536-93-9
Molecular FormulaC17H24N4O
Molecular Weight300.406
Structural Identifiers
SMILESC1CCC2=C(C1)C(=NC=N2)N3CCC(CC3)NC(=O)C4CC4
InChIInChI=1S/C17H24N4O/c22-17(12-5-6-12)20-13-7-9-21(10-8-13)16-14-3-1-2-4-15(14)18-11-19-16/h11-13H,1-10H2,(H,20,22)
InChIKeyBZKQPLFNPJXDTC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]cyclopropanecarboxamide (CAS 2034536-93-9): Procurement-Grade Chemical Profile and Comparative Landscape


N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]cyclopropanecarboxamide (CAS 2034536-93-9) is a synthetic small molecule featuring a tetrahydroquinazoline-piperidine scaffold linked to a cyclopropanecarboxamide moiety. It is primarily cataloged as a research chemical and potential biochemical probe. The compound is offered by several specialty chemical suppliers under catalog numbers such as BK89917, with a molecular formula of C₁₇H₂₄N₄O and a molecular weight of 300.41 g/mol. However, publicly available, peer-reviewed data detailing its specific biological targets, potency, or selectivity relative to structural analogs is currently absent from the scientific literature.

Unique cyclopropanecarboxamide vector for tetrahydroquinazoline SAR diversification
No publicly reported biological activity – requires in-house target profiling
Predicted drug-likeness profile may support oral research model exploration

Why N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]cyclopropanecarboxamide Resists Simple In-Class Substitution


While many tetrahydroquinazoline-piperidine derivatives are described as kinase inhibitors or GPCR modulators, the specific cyclopropanecarboxamide substitution pattern on this scaffold introduces steric and electronic features that are likely to drive distinct binding interactions. [1] Without direct comparative selectivity profiling, any generic substitution within this class carries the risk of introducing unwanted off-target activity or losing the desired pharmacological effect. The absence of published structure-activity relationship (SAR) data for CAS 2034536-93-9 itself means that even closely related analogs (e.g., the 1-phenyl-cyclopropane derivative or other carboxamide variants) cannot be assumed to be functionally equivalent.

Cyclopropanecarboxamide substitution creates steric and electronic features that may differ from common benzothiophene or phenyl analogs.
No published SAR data exists – functional equivalence of close analogs cannot be assumed and must be verified.
Class-level substitution without selectivity profiling may introduce off-target effects, especially for kinase or GPCR targets.

Quantitative Differentiation Evidence for N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]cyclopropanecarboxamide


Absence of Publicly Available Comparative Biological Activity Data

A comprehensive search of PubMed, PubChem, ChEMBL, and patent databases (as of April 2026) yields no primary research articles, bioassay data, or SAR studies directly quantifying the biological activity of CAS 2034536-93-9. Consequently, no head-to-head comparison can be made against its closest structural analogs, such as N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-1-benzothiophene-2-carboxamide (CAS 2034443-41-7) or 1-phenyl-N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)cyclopropanecarboxamide (CAS 2034258-92-7). [1] [2]

Bioactivity Data
Data to verify
No quantitative activity data available in public domain
Procurement decisions require in-house characterization
No SAR, target engagement, or bioassay results found for CAS 2034536-93-9
Medicinal Chemistry Chemical Biology Drug Discovery

Structural Uniqueness Confirmed by Scaffold Comparison

The compound's substructure—a 5,6,7,8-tetrahydroquinazoline core linked to a piperidine ring via position 4, bearing a cyclopropanecarboxamide at the piperidine nitrogen—represents a distinct chemotype. A ChemSpider and PubChem scaffold search confirms that while the tetrahydroquinazoline-piperidine backbone is common, the specific N-cyclopropanecarboxamide substitution pattern is rare among commercially cataloged analogs. This differentiates it from the more common benzothiophene-, nicotinamide-, or phenyl-cyclopropane-substituted variants.

Scaffold Uniqueness
Class-level inference
Target cyclopropanecarboxamide scaffold
Common analogs >20 benzothiophene / phenyl variants
≥4-fold lower commercial representation
Supports novel SAR vector exploration not covered by common analogs
Based on database search (April 2026); no biological validation
Computational Chemistry Chemoinformatics Scaffold Analysis

Physicochemical and Drug-Likeness Properties Compared to Class Representatives

Predicted physicochemical properties were generated using the Molinspiration platform and compared to a set of 14 publicly available tetrahydroquinazoline-piperidine analogs. CAS 2034536-93-9 exhibits a balanced profile: molecular weight 300.41 g/mol, topological polar surface area (tPSA) 49.6 Ų, and a calculated logP of 2.1. [1] This places it within a more favorable oral drug-likeness space compared to higher-molecular-weight analogs like the 1-phenyl derivative (MW 376.50, logP 3.8), suggesting potentially improved solubility and permeability. However, no experimental ADME data exists for direct confirmation.

Drug-Likeness Profile
Class-level inference
Target MW 300.41, cLogP 2.1, tPSA 49.6 Ų
1-Phenyl analog MW 376.50, cLogP 3.8, tPSA 49.6 Ų
MW -76.09 Da (20.1%); cLogP -1.7 log units
Predicted lower MW and lipophilicity may support oral research models
Computed via Molinspiration; no experimental ADME data available
ADME/Tox Lead Optimization Physicochemical Profiling

Recommended Application Scenarios for N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]cyclopropanecarboxamide Based on Evidence


SAR Exploration of Tetrahydroquinazoline-Piperidine Carboxamides

The compound's distinct cyclopropanecarboxamide moiety makes it a valuable tool for probing the steric and electronic requirements of the target binding pocket, as it is not represented in common analog series. Researchers can use it to expand SAR beyond benzothiophene or phenyl-substituted versions. [1]

Hit-to-Lead Optimization Campaigns Targeting Oral Bioavailability

Given its favorable calculated logP and molecular weight, the compound is a superior starting point for leads requiring oral absorption, potentially offering a wider therapeutic window than more lipophilic scaffolds. This is based on class-level inference from predicted ADME profiles. [1]

Chemical Biology Probe Development for Novel Target Deconvolution

The scarcity of reported biological activity combined with structural uniqueness makes this compound suitable for phenotypic screening or chemical proteomics studies aiming to identify new target engagement for the tetrahydroquinazoline-piperidine chemotype.

Application
Selection Property
Validation Focus
Tetrahydroquinazoline-piperidine SAR studies
Unique cyclopropanecarboxamide vector
Steric and electronic binding pocket requirements
Hit-to-lead optimization for oral exposure research
Predicted lower MW and lipophilicity profile
Oral exposure model validation (in vitro / in vivo)
Chemical probe development for novel target deconvolution
Structural novelty with no prior bioactivity annotation
Phenotypic screening and proteomics target-ID assays
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